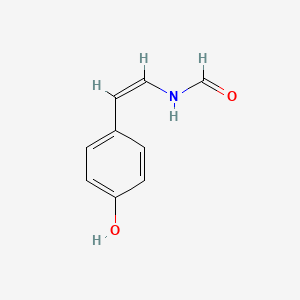
Formamide, N-(2-(4-hydroxyphenyl)ethenyl)-, (Z)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Formamide, N-(2-(4-hydroxyphenyl)ethenyl)-, (Z)- is a natural product found in Aspergillus fumigatus with data available.
Scientific Research Applications
Antioxidant and Antimicrobial Properties
Formamide, N-(2-(4-hydroxyphenyl)ethenyl)-, (Z)-, has been identified in studies for its significant radical scavenging activity, indicating potent antioxidant properties. For instance, a study highlighted its effective radical scavenging activity against 1,1-diphenyl-2-picrylhydrazyl (DPPH), showcasing its potential as an antioxidant agent (Xifeng et al., 2006). Additionally, research has shown that this compound exhibits significant antibacterial activity against both Bacillus subtilis and Escherichia coli, suggesting its usefulness in antimicrobial applications (Abrol et al., 2021).
Role in Fungal Metabolism
This compound has been isolated from marine-derived fungi, indicating its role in fungal metabolism and potential applications in understanding fungal biochemistry and ecology (Yan, 2001).
Chemical Synthesis and Applications
There is also interest in this compound in the context of chemical synthesis. It has been involved in studies related to the synthesis of herbicidal activities, although no significant herbicidal activities were observed in the synthesized compounds (Yuan-xiang, 2011).
Biochemical Studies
In biochemical studies, this compound has been used to explore the structure of human alcohol dehydrogenases, providing insights into the enzyme's function and inhibition (Gibbons & Hurley, 2004).
properties
CAS RN |
91224-36-1 |
|---|---|
Molecular Formula |
C9H9NO2 |
Molecular Weight |
163.17 g/mol |
IUPAC Name |
N-[(Z)-2-(4-hydroxyphenyl)ethenyl]formamide |
InChI |
InChI=1S/C9H9NO2/c11-7-10-6-5-8-1-3-9(12)4-2-8/h1-7,12H,(H,10,11)/b6-5- |
InChI Key |
SOUPPVGWCZENNQ-WAYWQWQTSA-N |
Isomeric SMILES |
C1=CC(=CC=C1/C=C\NC=O)O |
SMILES |
C1=CC(=CC=C1C=CNC=O)O |
Canonical SMILES |
C1=CC(=CC=C1C=CNC=O)O |
synonyms |
N-(2-cis(4-hydroxyphenyl)ethenyl)formamide WF 5239 WF-5239 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



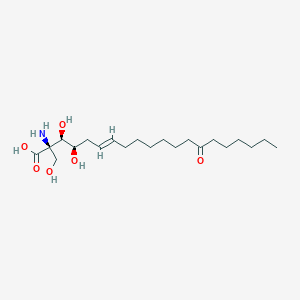
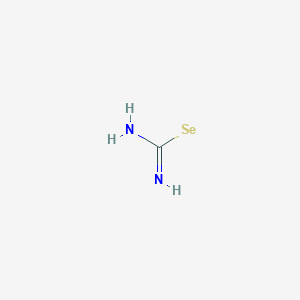

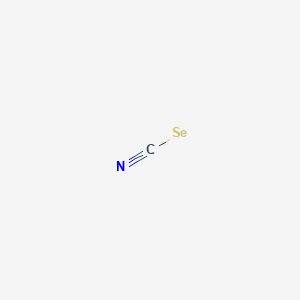
![(6R,7R)-7-[[(2E)-2-(2-amino-1,3-thiazol-4-yl)-2-hydroxyiminoacetyl]amino]-3-(methoxymethyl)-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid](/img/structure/B1239440.png)
![1-[(5R,6S,6aS)-6-[3-(dimethylamino)propoxy]-2,2-dimethyl-3a,5,6,6a-tetrahydrofuro[2,3-d][1,3]dioxol-5-yl]ethane-1,2-diol;hydrochloride](/img/structure/B1239441.png)
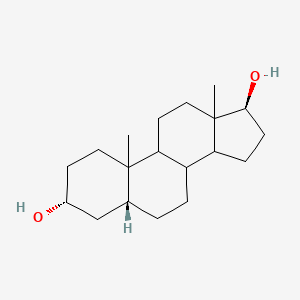
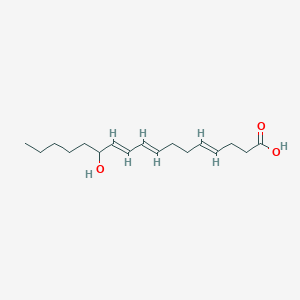
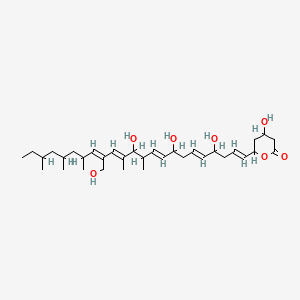

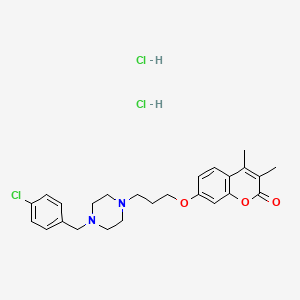
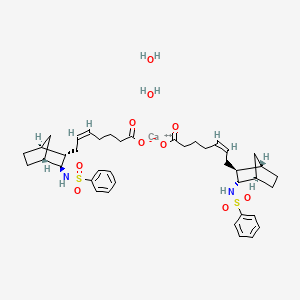
![N-[(E)-1-pyridin-3-ylethylideneamino]furan-2-carboxamide](/img/structure/B1239455.png)
